molecular formula C14H13NO3 B2473788 2-(2-formyl-1H-pyrrol-1-yl)-3-phenylpropanoic acid CAS No. 1224935-45-8

2-(2-formyl-1H-pyrrol-1-yl)-3-phenylpropanoic acid

Cat. No.: B2473788
CAS No.: 1224935-45-8
M. Wt: 243.262
InChI Key: XZAYKRMTIYRFEF-UHFFFAOYSA-N
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Description

2-(2-formyl-1H-pyrrol-1-yl)-3-phenylpropanoic acid is a compound that features a pyrrole ring substituted with a formyl group and a phenylpropanoic acid moiety. This compound is of interest due to its unique structure, which combines aromatic and heterocyclic elements, making it a valuable subject for various chemical and biological studies.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-formyl-1H-pyrrol-1-yl)-3-phenylpropanoic acid can be achieved through several methods. One common approach involves the reaction of 2-formylpyrrole with phenylpropanoic acid derivatives under acidic or basic conditions. The reaction typically requires a catalyst, such as a Lewis acid, to facilitate the formation of the desired product .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process might include steps such as purification through recrystallization or chromatography to isolate the final product .

Chemical Reactions Analysis

Types of Reactions

2-(2-formyl-1H-pyrrol-1-yl)-3-phenylpropanoic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2-(2-formyl-1H-pyrrol-1-yl)-3-phenylpropanoic acid has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use in drug development due to its unique structure and reactivity.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-(2-formyl-1H-pyrrol-1-yl)-3-phenylpropanoic acid involves its interaction with various molecular targets. The formyl group can form covalent bonds with nucleophilic sites on proteins or enzymes, potentially inhibiting their activity. The pyrrole ring can also interact with biological membranes, affecting their function .

Comparison with Similar Compounds

Similar Compounds

  • 2-(2-formyl-1H-pyrrol-1-yl)acetic acid
  • 2-(2-formyl-1H-pyrrol-1-yl)butanoic acid
  • 2-(2-formyl-1H-pyrrol-1-yl)acetophenone

Uniqueness

2-(2-formyl-1H-pyrrol-1-yl)-3-phenylpropanoic acid is unique due to its combination of a pyrrole ring with a phenylpropanoic acid moiety. This structure provides distinct chemical and biological properties compared to other similar compounds, making it a valuable subject for further research .

Properties

IUPAC Name

2-(2-formylpyrrol-1-yl)-3-phenylpropanoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H13NO3/c16-10-12-7-4-8-15(12)13(14(17)18)9-11-5-2-1-3-6-11/h1-8,10,13H,9H2,(H,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XZAYKRMTIYRFEF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CC(C(=O)O)N2C=CC=C2C=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H13NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

243.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1224935-45-8
Record name 2-(2-formyl-1H-pyrrol-1-yl)-3-phenylpropanoic acid
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